phenyl N-cycloheptylcarbamate
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Description
Carbamates are organic compounds derived from carbamic acid (NH2COOH). They have the general structure R-O-CO-NH2, where R is an organic group . The phenyl group is a cyclic group of atoms with the formula C6H5, often represented by the symbol Ph . It’s closely related to benzene and can be viewed as a benzene ring, minus a hydrogen .
Chemical Reactions Analysis
Carbamates are known to undergo hydrolysis, reverting back to the parent alcohol and an amine . The phenyl group, being an aromatic system, can participate in various reactions such as electrophilic aromatic substitution .
Physical and Chemical Properties Analysis
The physical and chemical properties of “phenyl cycloheptylcarbamate” would depend on its specific structure . Carbamates generally have moderate polarity, and the presence of a phenyl group could introduce aromaticity and potential π-π interactions .
Mechanism of Action
Future Directions
Properties
IUPAC Name |
phenyl N-cycloheptylcarbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c16-14(17-13-10-6-3-7-11-13)15-12-8-4-1-2-5-9-12/h3,6-7,10-12H,1-2,4-5,8-9H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVWDQOMUGUZXQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)OC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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